3'-deoxy-3'-(18F)fluorothymidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alovudine F-18 involves the nucleophilic substitution of a precursor molecule with fluorine-18. The precursor, typically a protected thymidine derivative, undergoes nucleophilic attack by fluorine-18 fluoride ion. This reaction is followed by the removal of protecting groups to yield the final product .
Industrial Production Methods: Industrial production of Alovudine F-18 involves the irradiation of an enriched oxygen-18 water target with 18 MeV protons to produce fluorine-18 via the nuclear reaction ({18}O(p,n){18}F). The fluorine-18 is then isolated and used in the nucleophilic substitution reaction to produce Alovudine F-18 .
Chemical Reactions Analysis
Types of Reactions: Alovudine F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound can also participate in phosphorylation reactions within biological systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluorine-18 fluoride ion, protected thymidine derivative, organic solvents, and appropriate catalysts.
Phosphorylation: Enzymes such as thymidine kinase.
Major Products Formed:
Nucleophilic Substitution: Alovudine F-18.
Phosphorylation: Phosphorylated derivatives of Alovudine F-18 within biological systems.
Scientific Research Applications
Alovudine F-18 is extensively used in scientific research, particularly in the field of oncology. Its primary application is as a PET tracer for imaging cellular proliferation. The compound accumulates in proliferating cells, where it indicates the activity of the enzyme thymidine kinase. This makes it suitable for monitoring how tumors respond to cytostatic therapy .
In addition to oncology, Alovudine F-18 is used in research related to:
Neurology: Imaging brain tumors and assessing neurodegenerative diseases.
Cardiology: Evaluating myocardial cell proliferation.
Pharmacology: Studying the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Mechanism of Action
Alovudine F-18 exerts its effects by mimicking thymidine, a nucleoside essential for DNA replication. Once administered, it is phosphorylated by thymidine kinase and incorporated into DNA. due to the lack of a 3’-hydroxy group, the incorporation of Alovudine F-18 into DNA impedes further DNA synthesis. This property allows it to act as a marker for cellular proliferation, as it accumulates in cells with high thymidine kinase activity .
Comparison with Similar Compounds
Fluorodeoxyglucose F-18 (FDG): Another PET tracer used for imaging glucose metabolism.
Fluoromisonidazole F-18 (FMISO): Used for imaging hypoxia in tumors.
Fluoroethyl-L-tyrosine F-18 (FET): Used for imaging amino acid transport in tumors
Uniqueness of Alovudine F-18: Alovudine F-18 is unique in its ability to specifically image cellular proliferation by targeting thymidine kinase activity. This specificity makes it particularly valuable for monitoring tumor response to therapy and assessing tumor aggressiveness .
Properties
CAS No. |
287114-80-1 |
---|---|
Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1 |
InChI Key |
UXCAQJAQSWSNPQ-ZIVQXEJRSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Key on ui other cas no. |
287114-80-1 |
Synonyms |
(18)FLT cpd (18F)3'-deoxy-3'-fluorothymidine (18F)FLT 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine 18F-FLT 3'-(F-18)fluoro-3'-deoxythymidine 3'-deoxy-3'-(18F)fluorothymidine 3'-deoxy-3'-fluorothymidine 3'-fluoro-2',3'-dideoxythymidine 3'-fluoro-3'-deoxythymidine 3'-fluorothymidine alovudine FDDT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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